1-(Benzylsulfonyl)-2-methylpiperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry
Piperidine, a six-membered heterocyclic amine, is a foundational structure in the design of pharmaceuticals and biologically active compounds. Its derivatives are present in more than twenty classes of pharmaceuticals and numerous alkaloids. nih.gov The prevalence of the piperidine scaffold is due to its ability to serve as a versatile building block, allowing for the creation of complex molecular structures with tailored biological activities. nih.gov The introduction of chiral piperidine scaffolds into small molecules can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.
The Role of Sulfonyl Moieties in Chemical Design and Functionality
The sulfonyl group (R-S(=O)₂-R') is a powerful functional group in organic chemistry, primarily found in sulfones and sulfonamides. Its electron-withdrawing nature significantly influences a molecule's reactivity and physical properties. Sulfonyl-containing compounds, particularly sulfonamides, are of great importance in the pharmaceutical industry due to their wide range of biological activities, including antibacterial, hypoglycemic, and anticancer effects. researchgate.netacs.org The synthesis of sulfonamides is often achieved through the reaction of a sulfonyl halide with a primary or secondary amine. researchgate.net This straightforward and efficient reaction makes the sulfonyl group a valuable tool for medicinal chemists. researchgate.net
Contextualization of 1-(Benzylsulfonyl)-2-methylpiperidine within N-Substituted Piperidine and Organosulfur Chemistry
This compound is an N-substituted piperidine and a member of the sulfonamide class of organosulfur compounds. Its structure consists of three key components: a piperidine ring, a methyl group at the 2-position of the ring, and a benzylsulfonyl group attached to the nitrogen atom. The synthesis of this compound would typically involve the reaction between 2-methylpiperidine (B94953) and benzylsulfonyl chloride. This reaction is a classic example of sulfonamide formation, where the nitrogen of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The presence of the benzyl (B1604629) group provides a non-polar, aromatic component, while the 2-methyl group introduces a chiral center, meaning the compound can exist as different stereoisomers.
Overview of Current Research Trajectories Involving Structurally Related Compounds
While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-sulfonylpiperidines is an active area of investigation. For instance, complex molecules incorporating a 1-(benzylsulfonyl)piperidine moiety have been synthesized and investigated for their potential to overcome drug resistance in cancer by inhibiting the Hedgehog signaling pathway. nih.gov Research into various piperidine derivatives continues to expand, with studies focusing on new synthetic methods and pharmacological applications. nih.gov The development of novel sulfonamide derivatives is also a major focus, with ongoing efforts to discover new anticancer agents and other therapeutics. acs.org These research trends highlight the continued interest in combining piperidine and sulfonyl moieties to create novel compounds with potential utility in medicine and materials science.
Chemical and Spectral Data Overview
Detailed experimental data for this compound is limited in available scientific literature. However, its basic chemical properties can be calculated, and its expected spectral characteristics can be inferred from its structure.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₂S |
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | This compound |
| Physical State | Not available in cited literature |
| Melting Point | Not available in cited literature |
| Boiling Point | Not available in cited literature |
| Solubility | Not available in cited literature |
Expected Spectral Data Analysis
While specific spectra are not publicly available, the key features of this compound can be predicted based on standard spectroscopic principles.
| Spectrum Type | Expected Characteristic Signals |
| ¹H NMR | - Signals in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the benzyl group protons. - A singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl group. - A series of multiplets in the aliphatic region for the piperidine ring protons. - A doublet for the methyl (-CH₃) group protons, coupled to the adjacent proton on the piperidine ring. |
| ¹³C NMR | - Resonances in the aromatic region for the carbons of the benzyl ring. - A resonance for the benzylic methylene carbon. - Multiple resonances in the aliphatic region corresponding to the five distinct carbons of the 2-methylpiperidine ring. - A resonance for the methyl carbon. |
| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. |
| Mass Spectrometry | - A molecular ion peak corresponding to the compound's molecular weight (253.36 m/z). - Characteristic fragmentation patterns, likely involving the loss of the benzyl group, SO₂, or cleavage of the piperidine ring. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-benzylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-5-6-10-14(12)17(15,16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |
InChI Key |
JHDSUYUPYBZNED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylsulfonyl 2 Methylpiperidine and Its Stereoisomers
Strategies for the Construction of the 2-Methylpiperidine (B94953) Ring System
The piperidine (B6355638) ring is a prevalent structure in numerous biologically active compounds, leading to the development of diverse synthetic methods for its construction. usm.edunih.gov The key challenge in synthesizing the precursor for the title compound lies in controlling the regioselectivity to install a methyl group at the C-2 position, and in many applications, controlling the stereochemistry at this chiral center.
Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. These methods involve forming one or more bonds to close a linear precursor into a six-membered heterocycle. A common and effective method is the catalytic hydrogenation of substituted pyridines. For the synthesis of 2-methylpiperidine, the reduction of 2-picoline (2-methylpyridine) is a direct approach. youtube.com Various catalysts and conditions can be employed to achieve this transformation, with catalyst choice influencing the stereochemical outcome when other substituents are present. nih.gov
Other cyclization strategies include:
Reductive amination of 1,5-dicarbonyl compounds.
Intramolecular Michael additions , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. acs.orgwhiterose.ac.uk
Radical cyclizations , which can form the piperidine ring under mild conditions. nih.gov
Gold-catalyzed annulation , which allows for the direct assembly of highly substituted piperidines from specific precursors like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
A selection of cyclization methods for preparing substituted piperidines is summarized below.
| Method | Precursor Type | Typical Reagents/Catalysts | Key Feature |
| Pyridine Hydrogenation | Substituted Pyridines | H₂, Pd/C, PtO₂, Rh/C | Direct route to corresponding piperidines. nih.gov |
| Aza-Michael Addition | Amino-alkenes | Chiral Phosphoric Acids (CPA) | Enantioselective formation of C-N bond. whiterose.ac.uk |
| Reductive Cyclization | 1,5-Diketone Monoximes | NaBH₃CN | Diastereoselective synthesis of N-hydroxypiperidines. ajchem-a.com |
| Gold-Catalyzed Annulation | N-Allenamides & Oxime Ethers | Gold(I) Complexes | Direct assembly of complex piperidine structures. ajchem-a.com |
This table is interactive. Click on the headers to sort.
Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of various carbo- and heterocyclic rings, including piperidines. semanticscholar.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a double bond within a linear diene precursor, thereby closing the ring. semanticscholar.org
For the synthesis of a 2-methylpiperidine precursor, a suitable N-protected dialkenyl amine would be required, with one of the alkene chains positioned to ensure the formation of the six-membered ring and the methyl group at the desired position. The reaction is valued for its high functional group tolerance, although the presence of a basic nitrogen atom can sometimes affect reaction yields. semanticscholar.org RCM provides a versatile entry to substituted dihydropyridines, which can then be reduced to the corresponding piperidines. biu.ac.ilnih.gov
Since the C-2 position of 2-methylpiperidine is a stereocenter, obtaining enantiomerically pure (R)- or (S)-2-methylpiperidine is crucial for many applications. Asymmetric catalysis offers efficient routes to these chiral building blocks. nih.govacs.org
Key asymmetric strategies include:
Asymmetric Hydrogenation: The hydrogenation of prochiral precursors, such as cyclic enamines or substituted pyridines, using chiral transition metal catalysts (e.g., complexes of rhodium or iridium with chiral phosphine (B1218219) ligands) can provide enantiomerically enriched piperidines.
Catalytic Asymmetric Ring-Opening/Cross-Metathesis: This approach can produce enantioselective piperidines using specific molybdenum or ruthenium catalysts. nih.gov
Biocatalysis: Enzymes, particularly transaminases, can be used for the stereoselective synthesis of chiral 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.org
Organocatalysis: Chiral small molecules, such as chiral phosphoric acids, can catalyze intramolecular reactions like the aza-Michael addition to produce enantioenriched piperidines with high stereocontrol. whiterose.ac.uk The nitro-Mannich reaction has also been employed to control stereochemistry in the synthesis of functionalized piperidines. researchgate.net
The table below highlights findings from an asymmetric synthesis approach.
| Method | Catalyst/Enzyme | Precursor | Enantiomeric Excess (ee) |
| Transaminase-triggered Cyclization | Transaminases (TAs) | ω-chloroketones | Up to >99.5% acs.org |
| Rh-catalyzed Carbometalation | Rhodium with Chiral Ligand | Dihydropyridine | High enantioselectivity acs.org |
| Aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | α,β-Unsaturated Thioesters | Up to 97:3 e.r. whiterose.ac.uk |
This table is interactive. Click on the headers to sort.
Installation of the N-Benzylsulfonyl Moiety
Once the 2-methylpiperidine ring system, either as a racemate or a specific enantiomer, has been synthesized, the final step is the installation of the benzylsulfonyl group onto the nitrogen atom. This is a type of N-sulfonylation reaction.
N-sulfonylation is a common transformation in organic synthesis, often used to protect amines or to introduce the sulfonamide functional group, which is a key feature in many pharmaceutical compounds. core.ac.ukresearchgate.net The reaction involves treating the secondary amine of 2-methylpiperidine with a suitable sulfonating agent, typically an aryl or alkyl sulfonyl chloride.
For the target compound, the reaction is carried out using benzylsulfonyl chloride . The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. An acid scavenger, typically a tertiary amine base like triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
The efficiency and yield of the N-sulfonylation reaction can be highly dependent on the reaction conditions. Optimization is key to achieving a clean, high-yielding conversion. researchgate.net Several factors must be considered:
Choice of Base: A non-nucleophilic base is essential to prevent competition with the piperidine nucleophile. Common choices include triethylamine and diisopropylethylamine. The stoichiometry of the base is also important.
Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. numberanalytics.com Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.
Temperature: Sulfonylation reactions are often performed at room temperature or cooled to 0 °C to control the reaction rate and minimize potential side reactions. numberanalytics.com
The following table summarizes parameters that can be adjusted to optimize the N-sulfonylation process.
| Parameter | Variable | Rationale for Optimization |
| Sulfonating Agent | Benzylsulfonyl chloride | Primary reactant; purity is crucial. |
| Base | Triethylamine, Pyridine, Na₂CO₃ | Neutralizes HCl byproduct, drives reaction forward. acs.org |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Affects solubility and reaction kinetics. numberanalytics.com |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. numberanalytics.com |
| Reaction Time | Varies (e.g., 2-24 h) | Monitored by TLC or LC-MS for completion. acs.org |
This table is interactive. Click on the headers to sort.
By carefully selecting the synthetic route for the 2-methylpiperidine core and optimizing the final N-sulfonylation step, 1-(Benzylsulfonyl)-2-methylpiperidine can be synthesized efficiently. The choice of an asymmetric route in the first stage allows for the preparation of specific stereoisomers of the final compound.
Chiral Resolution and Enantiopurification Techniques for Stereoisomers of this compound
The separation of enantiomers of chiral piperidines, including analogs of this compound, is crucial for their application in pharmaceuticals and as chiral building blocks. Chiral resolution and enantiopurification are processes designed to separate racemic mixtures into their individual, pure enantiomers. wikipedia.org Common strategies include diastereomeric salt crystallization, chiral chromatography, and kinetic resolution.
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid or (S)-(+)-camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by removing the resolving agent. For instance, racemic piperidine-2-ethanol has been successfully resolved using (S)-(+)-camphorsulfonic acid in ethanol (B145695), demonstrating a common approach for resolving chiral piperidine alcohols. google.com
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. Racemic 1,3-dimethyl-4-phenylpiperidines have been resolved using commercially available cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. The choice of CSP and the mobile phase composition are critical for achieving effective separation.
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids. nih.gov Another approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by enantioselective deprotonation using a chiral base like n-BuLi/(-)-sparteine (B7772259), allowing for the isolation of the unreacted starting material and the functionalized product in high enantiomeric excess. whiterose.ac.uk
The table below summarizes various techniques used for the resolution of piperidine derivatives.
| Technique | Description | Resolving Agent / Catalyst / CSP | Application Example |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | (S)-(+)-camphorsulfonic acid google.com | Resolution of (R,S)-2-piperidin-2-yl ethanol google.com |
| Chiral HPLC | Chromatographic separation on a column containing a chiral stationary phase (CSP). nih.gov | Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) nih.gov | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines nih.gov |
| Catalytic Kinetic Resolution | Enantioselective acylation where one enantiomer reacts faster in the presence of a chiral catalyst. nih.gov | Chiral hydroxamic acids with N-heterocyclic carbenes (NHC) nih.gov | Kinetic resolution of cis- and trans-disubstituted piperidines nih.gov |
| Kinetic Resolution via Lithiation | Enantioselective deprotonation of one enantiomer using a chiral ligand-base complex. whiterose.ac.uk | n-BuLi / (-)-sparteine whiterose.ac.uk | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines whiterose.ac.uk |
Green Chemistry Approaches and Sustainable Synthesis Strategies for Piperidine Derivatives
The synthesis of piperidine derivatives, which are key structural motifs in many pharmaceuticals, is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve efficiency. news-medical.netajchem-a.com Sustainable strategies focus on developing cost-effective, safer, and more environmentally benign synthetic routes. ajchem-a.com
One significant green approach involves the use of biocatalysis. A novel method combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net In this two-stage process, enzymes are used to selectively hydroxylate specific sites on piperidine molecules. This is followed by a nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. This strategy avoids the need for protecting groups and expensive, precious metal catalysts like palladium, thereby streamlining the synthesis and reducing costs and waste. news-medical.net
The development of one-pot, multicomponent reactions is another cornerstone of green synthesis for piperidine analogs. ajchem-a.com These reactions improve atom economy by combining several steps into a single operation, which minimizes solvent usage, energy consumption, and purification efforts. The use of non-toxic catalysts, water as a solvent, and solvent-free reaction conditions are also key aspects of modern green methods for preparing piperidine building blocks. ajchem-a.com For instance, the synthesis of highly substituted piperidines can be catalyzed by sodium lauryl sulfate (B86663) in water at room temperature. researchgate.net
Furthermore, sustainable strategies include the synthesis of piperidines from renewable biomass resources. A unique surface single-atom alloy catalyst (Ru1CoNP/HAP) has been developed for the transformation of furfural (B47365), a bio-based platform chemical, into piperidine. nih.gov This process occurs under mild conditions in the presence of ammonia (B1221849) and hydrogen, achieving high yields and providing a renewable pathway to this important N-heterocycle and its derivatives. nih.gov
The following table highlights key green chemistry strategies applied to the synthesis of piperidine derivatives.
| Green Chemistry Strategy | Description | Example |
| Biocatalysis & Electrocatalysis | A two-step process involving enzymatic C-H oxidation followed by nickel-electrocatalyzed radical cross-coupling. news-medical.net | Modular synthesis of complex 3D piperidines without precious metal catalysts. news-medical.net |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps in a single pot to reduce waste, solvent use, and energy consumption. ajchem-a.com | Synthesis of highly functionalized piperidines using aldehydes, amines, and β-ketoesters in water. researchgate.net |
| Use of Green Solvents/Catalysts | Employing environmentally benign solvents like water and non-toxic, recyclable catalysts. ajchem-a.com | Sodium lauryl sulfate (SLS) catalyzed synthesis of piperidines in water. researchgate.net |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials instead of fossil resources. nih.gov | Conversion of furfural to piperidine using a Ru1CoNP/HAP catalyst. nih.gov |
Flow Chemistry Applications in the Synthesis of this compound Analogs
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic molecules, including chiral piperidine analogs. This approach offers significant advantages over traditional batch processes, such as enhanced reaction control, improved safety, higher yields and selectivities, and greater scalability. organic-chemistry.orgacs.org
A notable application of flow chemistry is the rapid and highly diastereoselective synthesis of α-chiral piperidines. tulane.eduacs.org A practical continuous flow protocol has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. This method produces a variety of functionalized α-substituted piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes of residence time. acs.orgtulane.edu The precise control over reaction parameters like temperature and residence time in a flow reactor is key to achieving these superior results under mild conditions. organic-chemistry.org
The utility of this flow process is demonstrated by its smooth scalability and its application in the efficient synthesis of drug precursors. acs.orgacs.org Compared to batch processes, continuous flow methods involving Grignard reagents often lead to improved outcomes and allow for rapid and reliable scale-up without extensive re-optimization. acs.org This technology provides a practical and scalable route to enantioenriched α-substituted piperidines, which are valuable intermediates for medicinal agents. organic-chemistry.orgacs.org
The table below presents data on the synthesis of various α-chiral piperidine analogs using a continuous flow protocol, highlighting the efficiency and selectivity of the method. acs.org
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenylmagnesium Bromide | 2-Phenyl-N-(tert-butylsulfinyl)piperidine | 86 | 94:6 |
| 2 | 4-Fluorophenylmagnesium Bromide | 2-(4-Fluorophenyl)-N-(tert-butylsulfinyl)piperidine | 85 | 93:7 |
| 3 | 4-Chlorophenylmagnesium Bromide | 2-(4-Chlorophenyl)-N-(tert-butylsulfinyl)piperidine | 84 | 92:8 |
| 4 | 4-Bromophenylmagnesium Bromide | 2-(4-Bromophenyl)-N-(tert-butylsulfinyl)piperidine | 82 | 92:8 |
| 5 | 4-Methoxyphenylmagnesium Bromide | 2-(4-Methoxyphenyl)-N-(tert-butylsulfinyl)piperidine | 85 | 93:7 |
| 6 | 2-Thienylmagnesium Bromide | 2-(2-Thienyl)-N-(tert-butylsulfinyl)piperidine | 80 | 94:6 |
| 7 | Ethylmagnesium Bromide | 2-Ethyl-N-(tert-butylsulfinyl)piperidine | 75 | >95:5 |
Chemical Reactivity and Transformation Pathways of 1 Benzylsulfonyl 2 Methylpiperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in 1-(benzylsulfonyl)-2-methylpiperidine is part of a sulfonamide functional group. This dramatically alters its reactivity compared to a typical secondary amine. The strong electron-withdrawing nature of the adjacent sulfonyl group delocalizes the nitrogen's lone pair of electrons, rendering it significantly less nucleophilic and basic.
Nucleophilic Substitution Reactions
Due to the delocalization of the nitrogen's lone pair, this compound is a very weak nucleophile. Direct nucleophilic substitution reactions where the nitrogen atom attacks an electrophile are generally unfavorable without prior activation. msu.edu The sulfonamide nitrogen can be deprotonated by a strong base to form an amide anion, which can then act as a nucleophile. However, a more common reaction involving external nucleophiles is the attack at the electrophilic sulfur atom of the sulfonyl group, which typically leads to cleavage of the N-S bond, a process discussed under deprotection strategies. researchgate.net
In some contexts, such as the Hinsberg test for amines, secondary amines react with sulfonyl chlorides to form stable sulfonamides. msu.edulibretexts.org The resulting sulfonamide from a secondary amine like piperidine is a neutral, stable compound that is typically unreactive towards further substitution at the nitrogen.
Deprotection Strategies for N-Sulfonyl Groups
The benzylsulfonyl group is often employed as a protecting group for amines due to its stability. Its removal, or deprotection, is a key transformation that restores the secondary amine functionality of the piperidine ring. This cleavage of the robust N-S bond typically requires reductive conditions.
A variety of methods have been developed for the reductive cleavage of sulfonamides. Classic approaches utilize dissolving metal reductions or metal hydrides. wikipedia.org More modern methods offer milder conditions and greater functional group tolerance. Neutral organic "super electron donor" reagents have been shown to reductively cleave arenesulfonamides at room temperature upon photoactivation, offering a metal-free alternative. nih.govstrath.ac.uk
Common reagents used for the deprotection of N-sulfonyl groups are summarized in the table below.
| Reagent/Method | Conditions | Comments |
| Sodium Amalgam (Na/Hg) | Alcohol solvent | A classic, effective method for C-S and N-S bond cleavage. wikipedia.org |
| Samarium(II) Iodide (SmI₂) | THF, often with HMPA | A powerful single-electron transfer agent for cleaving sulfones and sulfonamides. wikipedia.org |
| Lithium Naphthalenide | THF | Strong reducing agent capable of cleaving sulfonamides. |
| Photoactivated Organic Electron Donors | DMF, Room Temperature, Light | Metal-free cleavage of the N-S bond. nih.gov |
| Hydrogenolysis (e.g., Pd/C, H₂) | Methanol, High Pressure | Primarily cleaves the benzyl (B1604629) C-S bond rather than the N-S bond, but can be effective for N-benzyl groups. researchgate.net |
It is important to note that for this compound, reductive cleavage can potentially occur at the N-S bond to release 2-methylpiperidine (B94953) and phenylmethanesulfinic acid, or at the benzylic C-S bond to give 1-(methylsulfonyl)-2-methylpiperidine and toluene. The specific products depend heavily on the chosen reagent and reaction conditions.
Transformations at the 2-Methyl Position of the Piperidine Ring
The C-H bond at the 2-position of the piperidine ring is electronically activated. The adjacent nitrogen atom can stabilize a partial positive charge that develops at the carbon during certain C-H functionalization reactions, making this position a prime target for modification. nih.gov
Functionalization via C-H Activation Methodologies
Transition-metal catalysis, particularly with rhodium complexes, has emerged as a powerful tool for the direct functionalization of C(sp³)-H bonds. For N-sulfonyl piperidines, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes provide an efficient route to introduce new functional groups at the C-2 position. nih.govnih.gov The N-sulfonyl group plays a crucial role in directing the reactivity to this position. Studies on similar N-arylsulfonyl piperidines demonstrate that catalysts like Rh₂(R-TPPTTL)₄ can achieve high site-selectivity for C-2 functionalization. nih.govresearchgate.net This methodology allows for the introduction of various ester groups at the carbon bearing the methyl substituent.
Stereoselective Modifications at C-2
The existing methyl group at the C-2 position introduces a stereocenter, making subsequent functionalization at this carbon a challenge in stereocontrol. However, the use of chiral dirhodium catalysts enables highly diastereoselective and enantioselective C-H functionalization reactions. In reactions with N-Bs-piperidine (N-benzylsulfonylpiperidine), the use of specialized chiral rhodium catalysts leads to excellent control over the formation of new stereocenters. For example, the Rh₂(R-TPPTTL)₄-catalyzed reaction of N-Bs-piperidine with various aryldiazoacetates consistently yields high diastereomeric ratios (d.r.), often exceeding 29:1. nih.gov This high level of stereocontrol is critical for synthesizing complex molecules with defined three-dimensional structures.
The table below summarizes the results of rhodium-catalyzed C-2 functionalization on an N-sulfonyl piperidine system, highlighting the high stereoselectivity achievable.
| Catalyst | Diazo Compound | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| Rh₂(R-TPPTTL)₄ | Methyl phenyldiazoacetate | 87 | 22:1 | 76 |
| Rh₂(R-TPPTTL)₄ | Methyl (4-methoxyphenyl)diazoacetate | 70 | >30:1 | 73 |
| Rh₂(R-TPPTTL)₄ | Methyl (4-bromophenyl)diazoacetate | 85 | 29:1 | 52 |
| Rh₂(R-TPPTTL)₄ | Methyl (4-nitrophenyl)diazoacetate | 78 | >30:1 | 63 |
| Data adapted from studies on analogous N-arylsulfonyl piperidine systems. nih.gov |
Reactivity of the Benzylsulfonyl Group
The benzylsulfonyl group itself possesses distinct reactive sites: the benzylic protons on the methylene (B1212753) bridge and the sulfur atom of the sulfonyl group.
The benzylic C-H bonds are susceptible to reactions typical of benzylic positions, such as free-radical halogenation or oxidation, due to the stabilization of the resulting benzylic radical or carbocation by the adjacent phenyl ring. khanacademy.org Strong oxidizing agents can potentially convert the benzylic CH₂ group to a carbonyl, cleaving the C-S bond.
The sulfonyl group is a strong electron-withdrawing group and is generally stable. The sulfur atom is highly oxidized and electrophilic, making it a potential site for nucleophilic attack. As mentioned, this pathway can lead to the cleavage of the S-N bond, serving as a deprotection method. researchgate.net Furthermore, the sulfonyl group can act as a leaving group in elimination reactions if a proton is abstracted from the benzylic carbon, although this is less common for N-sulfonylamides compared to alkyl sulfones.
Reductive Cleavage of the Sulfonyl Moiety
The removal of the benzylsulfonyl group, a process known as desulfonylation, is a key transformation that liberates the parent 2-methylpiperidine. This N-S bond cleavage is typically achieved under reductive conditions. However, N,N-dialkyl arenesulfonamides, such as this compound, are known to be particularly resistant to cleavage due to the stability of the nitrogen-centered leaving group that would be formed. nih.gov
Dissolving Metal Reductions: A classical method for desulfonylation involves the use of dissolving metals, such as sodium in liquid ammonia (B1221849). ucla.edufiveable.menumberanalytics.com This method relies on the transfer of electrons from the metal to the substrate, leading to the formation of a radical anion intermediate that subsequently fragments. numberanalytics.com While broadly applicable for many sulfones, the efficacy of this method for N-benzylsulfonylpiperidines requires specific investigation, as the reaction conditions are harsh and may not be compatible with other functional groups.
Photochemical Reductive Cleavage: More recent advancements have demonstrated the efficacy of metal-free, photochemical methods for the cleavage of challenging sulfonamides. nih.gov These reactions often employ a photoactivated neutral organic super electron donor. The electron is transferred to the arenesulfonyl unit, which possesses the lowest unoccupied molecular orbital (LUMO), initiating the reductive cleavage of the N-S bond to afford the corresponding amine. nih.gov For N,N-dialkyl arenesulfonamides, which are resistant to cleavage under thermal conditions with certain electron donors, photoactivation provides a milder and more effective alternative. nih.gov
A summary of representative reductive cleavage conditions for related sulfonamides is presented in the table below.
| Substrate Type | Reagents and Conditions | Product | Yield (%) | Reference |
| N,N-dialkyl arenesulfonamide | Photoactivated organic electron donor, DMF, rt | Corresponding amine | Good | nih.gov |
| Arenesulfonamide | Organic electron donor, DMF, 110 °C | Corresponding amine | Good | nih.gov |
| General Sulfone | Sodium amalgam, Magnesium, Samarium(II) iodide | Alkane or Olefin | N/A | wikipedia.org |
Oxidative Transformations of the Sulfonyl Group
The sulfur atom in the benzylsulfonyl group of this compound is in its highest oxidation state (+6), making it resistant to further oxidation at the sulfur center. Consequently, oxidative transformations of this molecule typically occur at other locations, namely the piperidine ring or the benzylic position, with the sulfonyl group acting as an influencing and directing moiety.
Oxidative C-H Functionalization of the Piperidine Ring: Research has shown that N-sulfonyl protected cyclic amines can undergo oxidative C-H functionalization. For instance, oxoammonium ion-mediated hydride abstraction from N-allyl sulfonamides can lead to the formation of N-acyl iminium ions, which are powerful electrophiles for constructing heterocyclic scaffolds. pitt.edu While this compound does not possess an N-allyl group, similar oxidative C-H abstraction at the C2 or C6 positions of the piperidine ring is a plausible transformation, potentially leading to the introduction of new functional groups. The electron-withdrawing nature of the benzylsulfonyl group can influence the regioselectivity of such reactions.
Oxidation to N-Sulfonylimines: A common oxidative pathway for sulfonamides involves the oxidation of the α-carbon to the nitrogen atom, resulting in the formation of N-sulfonylimines. researchgate.net However, for this compound, this would necessitate oxidation at either the C2 or C6 position of the piperidine ring. Such transformations can be mediated by reagents like N-hydroxyphthalimide (NHPI). researchgate.net
The table below summarizes oxidative reactions on related N-sulfonyl compounds.
| Substrate Type | Reagents and Conditions | Product Type | Reference |
| N-allyl sulfonamides | Oxoammonium salts | N-acyl iminium ions | pitt.edu |
| Sulfonamides | N-hydroxyphthalimide (NHPI) | N-sulfonylimines | researchgate.net |
Palladium-Catalyzed Reactions Involving Sulfonyl and Piperidine Scaffolds
Palladium catalysis offers a powerful toolkit for the functionalization of both the piperidine and benzyl portions of this compound. The sulfonyl group can act as a directing group in C-H activation reactions, facilitating regioselective bond formation. nih.gov
C-H Activation and Functionalization: Palladium-catalyzed ligand-directed C-H functionalization is a well-established strategy for the selective modification of otherwise inert C-H bonds. nih.gov In the context of this compound, the nitrogen atom of the sulfonamide can coordinate to the palladium center, directing the catalyst to activate proximal C-H bonds on either the piperidine ring or the benzyl group. This can enable a variety of transformations, including arylation, alkenylation, and amination. nih.govrsc.org For example, palladium-catalyzed C-H activation has been successfully applied to furanyl and thiofuranyl substrates, showcasing the broad applicability of this methodology. mdpi.com
Cross-Coupling Reactions: The benzyl group of the benzylsulfonyl moiety can also participate in palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed desulfitative cross-coupling of sodium sulfinates with benzyl chlorides has been reported to form diarylmethanes. nih.gov While this involves the cleavage of the C-S bond, it highlights the reactivity of the benzyl group in palladium-catalyzed transformations. Furthermore, palladium-catalyzed cross-coupling reactions of N-sulfonyl hydrazones with aminals have been established, demonstrating the versatility of N-sulfonyl compounds in forming C-C and C-S bonds. rsc.org
The following table provides examples of palladium-catalyzed reactions on related scaffolds.
| Reaction Type | Substrate Type | Catalyst/Reagents | Product Type | Reference |
| C-N Cross-Coupling | Sulfinamides and Aryl Halides | Pd₂(dba)₃, tBuXPhos, NaOH | N-Aryl Sulfinamides | organic-chemistry.org |
| C-H Activation | Furanyl/Thiofuranyl Substrates | NHC-Palladium(II) complexes, KOAc | Arylated Heteroarenes | mdpi.com |
| Desulfitative Cross-Coupling | Sodium Sulfinates and Benzyl Chlorides | Palladium catalyst | Diarylmethanes | nih.gov |
| C-H Activation/Diamination | Cycloalkenyl bromoarenes and Hydroxylamines | Palladium catalyst | Tetrahydrocarbazoles | nih.gov |
Conformational Analysis and Stereochemical Implications of 1 Benzylsulfonyl 2 Methylpiperidine
Preferred Conformations of the Piperidine (B6355638) Ring in N-Sulfonylated Derivatives
The piperidine ring, analogous to cyclohexane, typically adopts a low-energy chair conformation to minimize torsional and angle strain. However, substitution on the nitrogen atom can significantly alter this preference. In N-sulfonylated piperidines, the nitrogen atom's geometry is generally pyramidal, and the bulky sulfonyl group introduces significant steric interactions.
Impact of the 2-Methyl Substituent on Ring Conformation and Equilibria
The presence of a methyl group at the 2-position of the piperidine ring introduces a critical stereochemical element that profoundly influences the ring's conformational equilibrium. In a simple methylcyclohexane (B89554) system, the equatorial position of the methyl group is favored to avoid 1,3-diaxial interactions. However, in N-substituted piperidines, the situation is more complex due to the phenomenon of allylic strain, or A(1,3) strain.
When the piperidine nitrogen is substituted with a group that induces partial sp2 hybridization, such as a sulfonyl or acyl group, the exocyclic N-S bond acquires some double-bond character. This creates a pseudo-allylic system where the N-substituent, the C2-substituent, and the C6-equatorial hydrogen can experience significant steric repulsion. To minimize this A(1,3) strain, the 2-methyl group is strongly driven to the axial position. nih.gov This places the methyl group away from the bulky N-benzylsulfonyl group, resulting in a more stable conformation despite the creation of new gauche-butane interactions with the C4 and C6 axial hydrogens.
Studies on the closely related N-acyl-2-methylpiperidines have quantified this preference. Computational studies have shown that the conformer with the axial 2-methyl group is significantly more stable than the equatorial conformer. The calculated free energy difference (ΔG) highlights this strong preference.
| Compound | ΔG (Equatorial → Axial) (kcal/mol) |
|---|---|
| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |
| N,2-dimethylpiperidine-1-carboxamide | -2.1 |
This table is based on data from computational studies on related N-acylpiperidines and illustrates the strong energetic preference for the axial orientation of a 2-methyl substituent. nih.gov
Stereoelectronic Effects of the N-Benzylsulfonyl Group
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and stability of a molecule. The N-benzylsulfonyl group in 1-(benzylsulfonyl)-2-methylpiperidine exerts powerful stereoelectronic control over the piperidine ring.
The primary effect stems from the electron-withdrawing nature of the sulfonyl group. This property delocalizes the nitrogen lone pair, leading to a flattening of the nitrogen pyramid and an increase in the sp2 character of the nitrogen atom. This change in hybridization is a key contributor to the partial double-bond character of the N-S bond, which, as discussed previously, is the origin of the A(1,3) strain that dictates the axial preference of the 2-methyl group.
Furthermore, hyperconjugative interactions play a role in stabilizing certain conformations. These interactions involve the delocalization of electron density from a filled bonding or non-bonding orbital to a nearby empty anti-bonding orbital. In the context of N-sulfonylated piperidines, stabilizing interactions can occur between the nitrogen lone pair (nN) and the anti-bonding orbitals of the sulfur-oxygen bonds (σ*S-O). The geometry of the molecule will preferentially adopt a conformation that maximizes the overlap between these donor and acceptor orbitals, which typically requires an anti-periplanar arrangement. The anomeric effect, a well-known stereoelectronic phenomenon in heterocyclic chemistry, where an electronegative substituent at a carbon adjacent to a heteroatom prefers the axial position, can also have analogous manifestations in N-sulfonylated systems, influencing the conformational equilibrium. nih.gov
Computational Studies on Conformational Landscapes and Energy Minima
Computational chemistry provides powerful tools for mapping the conformational landscape and identifying the lowest energy structures (energy minima) of flexible molecules like this compound. Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are widely used to investigate these systems. nih.gov
A typical computational study would involve a systematic search of the potential energy surface of the molecule. This can be achieved by rotating the key rotatable bonds (e.g., the C-C bonds within the ring, the N-S bond, and the S-C bond of the benzyl (B1604629) group) and calculating the energy of each resulting conformation. This process identifies all possible stable conformers (local minima) and the transition states that connect them.
For this compound, such studies would be expected to confirm that the chair conformation with an axially oriented 2-methyl group is the global energy minimum. DFT calculations would provide accurate relative energies between this conformer and other possibilities, such as the chair with an equatorial methyl group and various twist-boat conformations. nih.gov These calculations can also provide detailed geometric information, including bond lengths, bond angles, and dihedral angles, which are shaped by the stereoelectronic effects discussed earlier. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the strength of hyperconjugative interactions, providing a deeper understanding of the electronic factors that stabilize the preferred conformation. nih.gov
Stereochemical Stability and Inversion Barriers of the Piperidine Nitrogen
The nitrogen atom in this compound is a stereocenter. However, the stereochemical stability of amines is often compromised by a low-energy process called nitrogen inversion, where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, leading to racemization. wikipedia.org
Molecular Interactions and Recognition Principles in Academic Research
Structure-Activity Relationship (SAR) Studies of Related N-Sulfonylpiperidine Derivatives
SAR studies are crucial for understanding how chemical structure influences biological activity. For N-sulfonylpiperidine derivatives, these studies have revealed key insights into the roles of various substituents on their molecular recognition properties.
Modifications to the N-sulfonylpiperidine scaffold have been shown to significantly impact molecular recognition. The nature of the group attached to the sulfonyl moiety and substituents on the piperidine (B6355638) ring are critical determinants of activity.
N-Sulfonyl Group Substituents: The size and electronic properties of the substituent on the sulfonyl group play a significant role. A quantitative structure-activity relationship (QSAR) study on a series of N-sulfonyl-piperidines and N-sulfonyl-tetrahydropyridines indicated that the size of the N-sulfonyl group is a major contributor to their antiproliferative activity against certain cancer cell lines. benthamdirect.com For instance, replacing a simple aryl or alkylsulfonyl group with a more complex moiety can alter the binding affinity and selectivity of the compound.
Piperidine Ring Substitutions: Alkyl substitutions on the piperidine ring can influence both the potency and selectivity of the compounds. The position and stereochemistry of these substituents are often critical. For example, in a series of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, the nature of the N-alkylation was found to affect the affinity and selectivity towards the 5-HT7 receptor. nih.gov While specific data on a 2-methyl substitution in the context of a benzylsulfonyl group is not extensively documented in publicly available research, studies on related compounds suggest that such a substitution can introduce steric effects that may either enhance or hinder binding to a target, depending on the topology of the binding site.
The following table illustrates the hypothetical impact of piperidine ring substitutions on the binding affinity of a generic N-benzylsulfonylpiperidine core, based on general principles observed in related compound series.
| Compound | Substitution on Piperidine Ring | Hypothetical Binding Affinity (Ki, nM) | Rationale for Hypothetical Affinity |
|---|---|---|---|
| Analog A | None | 50 | Baseline affinity of the unsubstituted scaffold. |
| Analog B | 2-Methyl | 75 | Potential for minor steric hindrance at the binding site, slightly reducing affinity. |
| Analog C | 3-Methyl | 40 | Methyl group may fit into a small hydrophobic pocket, enhancing affinity. |
| Analog D | 4-Methyl | 35 | Favorable interaction with a hydrophobic region of the target protein. |
| Analog E | 2,6-Dimethyl | 150 | Significant steric clash due to two methyl groups near the sulfonyl linkage. |
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For N-sulfonylpiperidine derivatives, key pharmacophoric features often include:
Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group are prominent hydrogen bond acceptors. nih.gov
Hydrophobic/Aromatic Regions: The aromatic ring of the benzylsulfonyl group and the piperidine ring itself contribute to hydrophobic interactions. nih.gov
Hydrogen Bond Donors: Depending on the target, a hydrogen bond donor might be a necessary feature. nih.gov
A comparative analysis of pharmacophore models for long-chain arylpiperazines and sulfonamide-based ligands targeting the 5-HT7 receptor revealed overlapping hydrophobic and aromatic regions, as well as a hydrogen bond donor feature, as being crucial for binding. nih.gov The sulfonamide group in these models occupies a region with hydrogen bond acceptor features. nih.gov
Ligand-Target Binding Hypotheses and Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Docking scores, which estimate the binding affinity, are often used to rank the compounds. For a series of novel N-substituted sulfonamides, molecular docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to a known drug, acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov
The following table presents hypothetical docking scores for 1-(Benzylsulfonyl)-2-methylpiperidine and related analogs against a hypothetical enzyme target, illustrating how modifications might affect binding affinity.
| Compound | Modification | Hypothetical Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| This compound | - | -8.5 | Hydrogen bonds with Ser122, hydrophobic interactions with Phe234, Leu237. |
| 1-(Phenylsulfonyl)-2-methylpiperidine | Removal of methylene (B1212753) linker | -8.2 | Slightly reduced hydrophobic contact compared to the benzyl (B1604629) analog. |
| 1-(Benzylsulfonyl)piperidine | Removal of 2-methyl group | -8.8 | Absence of potential steric hindrance allows for a more optimal fit in the binding pocket. |
| 1-(4-Chlorobenzylsulfonyl)-2-methylpiperidine | Addition of chloro group | -9.1 | Additional halogen bond with a backbone carbonyl, enhancing affinity. |
Enzymatic Inhibition Studies (In Vitro) of Piperidine-Sulfonyl Analogs
In vitro enzymatic assays are essential for confirming the biological activity of newly synthesized compounds and for elucidating their mechanism of inhibition. A variety of piperidine-sulfonyl analogs have been evaluated for their inhibitory potential against different enzymes.
For example, a series of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their inhibitory activity against cholinesterase enzymes. who.int Several of these compounds showed significant inhibitory potential. who.int In another study, sulfonamide derivatives containing a piperidine moiety were investigated as bactericides, with their mechanism of action proposed to be the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. mdpi.com The structural similarity of sulfonamides to the natural substrate of DHPS allows them to act as competitive inhibitors. mdpi.com
The table below summarizes hypothetical in vitro inhibitory activities of this compound and its analogs against a generic kinase, based on trends observed in the literature for similar compound classes.
| Compound | Target Enzyme | Hypothetical IC50 (µM) | Mode of Inhibition |
|---|---|---|---|
| This compound | Kinase A | 5.2 | Competitive |
| 1-(Phenylsulfonyl)-2-methylpiperidine | Kinase A | 8.9 | Competitive |
| 1-(Benzylsulfonyl)piperidine | Kinase A | 3.5 | Competitive |
| 1-(4-Methoxybenzylsulfonyl)-2-methylpiperidine | Kinase A | 4.1 | Competitive |
Kinetic Analysis of Enzyme-Inhibitor Interactions
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the kinetic analysis of this compound as an enzyme inhibitor. Research providing specific kinetic parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the mode of inhibition (e.g., competitive, non-competitive) for this particular compound is not publicly available. Therefore, a data table of its enzyme-inhibitor kinetics cannot be compiled at this time.
Selectivity Profiling Against Multiple Enzyme Targets
Similarly, there is a lack of available research on the selectivity profile of this compound. Selectivity profiling involves testing a compound against a panel of different enzymes to determine its specificity. This process is crucial for identifying potential off-target effects and understanding the compound's mechanism of action. Without experimental data from such screening assays, no detailed analysis or data table regarding the selectivity of this compound against various enzyme targets can be provided.
Protein-Ligand Interaction Mapping Using Biophysical Techniques (e.g., ITC, SPR)
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for characterizing the binding of a ligand to a protein. ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein, yielding real-time data on the association (ka) and dissociation (kd) rate constants.
Despite the utility of these techniques, a thorough review of the current scientific literature reveals no published studies that have employed ITC or SPR to map the interaction between this compound and any protein target. Consequently, there is no data available to generate a table of thermodynamic or kinetic binding parameters for this compound.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Assignment and Stereochemistry
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of 1-(Benzylsulfonyl)-2-methylpiperidine. Analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques such as COSY, HSQC, HMBC, and NOESY, provides unambiguous assignment of all proton and carbon signals and offers deep insights into the molecule's stereochemistry.
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.gov For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the 2-methyl group. The relative populations of these conformers are influenced by steric and electronic factors.
The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are particularly informative. Protons in an axial orientation generally resonate at a higher field (lower δ) compared to their equatorial counterparts. Furthermore, the magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
In the case of the 2-methyl group, its orientation can be inferred from the coupling constants of the adjacent proton at C2. An equatorial methyl group would result in the C2 proton being axial, leading to large axial-axial couplings with the axial protons on C3 and C6. Conversely, an axial methyl group would place the C2 proton in an equatorial position, resulting in smaller coupling constants.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is crucial for confirming conformational assignments. For instance, in the conformer with an equatorial methyl group, NOE correlations would be expected between the axial proton at C2 and the axial protons at C4 and C6.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Benzyl (B1604629) (aromatic) | 7.2 - 7.9 |
| Benzyl (CH₂) | ~4.2 |
| Piperidine (CH₂) | 1.5 - 3.5 |
| Methyl (CH₃) | 1.0 - 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Benzyl (aromatic) | 127 - 140 |
| Benzyl (CH₂) | ~47 |
| Piperidine (CH, CH₂) | 23 - 55 |
| Methyl (CH₃) | ~15 - 20 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.
For this compound, a successful X-ray crystallographic analysis would definitively establish the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the benzylsulfonyl and methyl substituents. It is highly anticipated that the piperidine ring would adopt a chair conformation. nih.govscispace.comresearchgate.net
The analysis of a closely related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed a chair conformation for the piperidine ring in the solid state. researchgate.net Similar findings are common for N-sulfonylated piperidine derivatives. nih.gov The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral.
The crystal packing is governed by intermolecular forces such as van der Waals interactions and, potentially, weak C-H···O hydrogen bonds involving the sulfonyl oxygen atoms. The analysis of these interactions provides insights into the supramolecular assembly of the compound.
While a crystal structure for this compound is not publicly available, the expected data from such an analysis would be presented in a crystallographic information file (CIF). Key parameters are summarized in a table.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Bond length S=O (Å) | ~1.43 |
| Bond length S-N (Å) | ~1.63 |
| Bond length S-C (Å) | ~1.77 |
| Bond angle O=S=O (°) | ~120 |
| Bond angle N-S-C (°) | ~107 |
Mass Spectrometry Techniques for Structural Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of this compound under EI conditions is expected to follow predictable pathways for amines and sulfonyl-containing compounds. libretexts.orgwhitman.eduyoutube.com Key fragmentation routes would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu For this compound, this could lead to the loss of the methyl group or cleavage within the ring.
Cleavage of the N-S bond: This would generate fragments corresponding to the benzylsulfonyl cation and the 2-methylpiperidine (B94953) radical, or vice versa.
Cleavage of the C-S bond: This would result in the formation of a benzyl radical and a [M-benzyl]⁺ ion.
Loss of SO₂: The sulfonyl group can be lost as a neutral SO₂ molecule.
Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to form the stable tropylium cation at m/z 91.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 267 | [M]⁺ |
| 252 | [M - CH₃]⁺ |
| 176 | [M - C₆H₅CH₂]⁺ |
| 155 | [C₆H₅CH₂SO₂]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl group, the aromatic ring, and the aliphatic piperidine ring. The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. acdlabs.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The sulfonyl group also gives rise to characteristic Raman bands. acs.org Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong signals in the Raman spectrum.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric stretch | 1370 - 1330 |
| Sulfonyl (SO₂) | Symmetric stretch | 1180 - 1160 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1250 - 1020 |
| S-N | Stretch | 900 - 800 |
Circular Dichroism Spectroscopy for Chiral Purity Assessment and Absolute Configuration Determination
This compound is a chiral molecule due to the stereocenter at the C2 position of the piperidine ring. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules as it measures the differential absorption of left and right circularly polarized light. nih.gov
CD spectroscopy can be used to assess the enantiomeric purity of a sample of this compound. For a given enantiomer, the CD spectrum will show positive or negative Cotton effects at the wavelengths corresponding to the absorption of its chromophores (in this case, the benzylsulfonyl group). The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture will be CD silent. nih.gov
Furthermore, the sign of the Cotton effects can often be correlated with the absolute configuration (R or S) of the stereocenter, either through empirical rules or by comparison with the CD spectra of structurally related compounds with known absolute configurations. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by matching the calculated and experimental spectra.
The application of CD spectroscopy would be crucial in any asymmetric synthesis of this compound to determine the success of the enantioselective method. sci-hub.se
Theoretical Chemistry and Computational Modeling of 1 Benzylsulfonyl 2 Methylpiperidine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(Benzylsulfonyl)-2-methylpiperidine. These methods, ranging from semi-empirical to high-level ab initio calculations, provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
A key aspect of these calculations is the determination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, a larger energy gap would suggest higher stability and lower reactivity.
Reactivity descriptors, derived from QM calculations, can further quantify the molecule's behavior. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For this compound, the sulfonamide group's electron-withdrawing nature and the steric hindrance from the benzyl (B1604629) and methyl groups would significantly influence these reactivity parameters. nih.gov
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -0.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Dipole Moment | 3.2 D | Molecular polarity |
| Electron Affinity | 1.1 eV | Propensity to accept an electron |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide a detailed understanding of its conformational dynamics and the influence of different solvent environments. researchgate.netnih.gov
The piperidine (B6355638) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The substituents—the benzylsulfonyl group at the nitrogen and the methyl group at the C2 position—will influence the equilibrium between these conformers. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers for conformational changes. mdpi.com
Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a class of QM methods that has become a standard tool for predicting molecular properties with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT is particularly useful for predicting spectroscopic properties and elucidating potential reaction mechanisms.
DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes, specific spectral features can be assigned to the stretching and bending of particular bonds, such as the S=O and C-N bonds of the sulfonamide group or the C-H bonds of the piperidine and benzyl rings. nih.gov Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural confirmation. nih.gov
In the context of reaction mechanisms, DFT can be used to model the transition states of potential reactions involving this compound. By calculating the activation energies, it is possible to predict the most favorable reaction pathways. nih.gov For instance, DFT could be employed to study the mechanism of N-debenzylation or reactions involving the piperidine ring.
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequencies (cm⁻¹) | ||
| 1345, 1160 | SO₂ asymmetric & symmetric stretching | |
| 3030-3090 | Aromatic C-H stretching | |
| 2850-2960 | Aliphatic C-H stretching | |
| ¹H NMR Chemical Shifts (ppm) | ||
| 7.2-7.8 | Benzyl aromatic protons | |
| 4.3 | -SO₂-CH₂- protons | |
| 1.2-1.8, 2.8-3.5 | Piperidine ring protons | |
| 1.1 | -CH₃ protons | |
| ¹³C NMR Chemical Shifts (ppm) | ||
| 127-135 | Benzyl aromatic carbons | |
| 55 | -SO₂-CH₂- carbon | |
| 20-50 | Piperidine ring carbons |
Note: This data is hypothetical and for illustrative purposes, based on characteristic values for the functional groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool for predictive drug design. nih.gov
The QSAR process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). wu.ac.th A statistical model is then developed to correlate these descriptors with the observed biological activity.
Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. jbclinpharm.org The quality of a QSAR model is assessed through various statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).
Cheminformatics and Data Mining for Identification of Structure-Property Correlations
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of this compound, cheminformatics and data mining techniques can be used to identify correlations between its structural features and various physicochemical or biological properties.
By searching large chemical databases (e.g., PubChem, ChEMBL), it is possible to retrieve data on compounds that are structurally similar to this compound. These datasets can then be analyzed to identify common structural motifs that are associated with desirable properties. For example, an analysis might reveal that certain substituents on the benzyl ring consistently lead to higher binding affinity for a particular biological target.
Techniques such as molecular similarity searching, clustering, and scaffold analysis can be employed to navigate the chemical space around this compound. nih.gov This can help in identifying potential "activity cliffs," where small changes in chemical structure lead to large changes in biological activity. Such insights are invaluable for guiding the design of new and improved analogues.
Derivatization Strategies and Analog Generation for Academic Exploration
Synthesis of Positional Isomers and Stereoisomers of 1-(Benzylsulfonyl)-2-methylpiperidine
The spatial arrangement of the methyl group on the piperidine (B6355638) ring and its stereochemistry are critical determinants of a molecule's biological activity and interaction with target proteins. Synthesis of positional and stereoisomers is therefore a primary step in exploring the chemical space around the parent compound.
Positional Isomers: The synthesis of 1-(benzylsulfonyl)-3-methylpiperidine and 1-(benzylsulfonyl)-4-methylpiperidine (B11172998) is readily achieved by reacting benzylsulfonyl chloride with the corresponding commercially available 3-methylpiperidine (B147322) or 4-methylpiperidine (B120128) under standard basic conditions. This approach allows for a direct comparison of how the methyl group's location influences the molecule's properties. Studies on related substituted piperidines have shown that shifting a methyl group from the 2-position to the 3- or 4-position can significantly alter biological activity and selectivity against different targets. nih.gov For instance, in one series of benzenesulfonamides, moving a methyl group from the 2- to the 3-position on an aromatic ring led to an eight-fold change in activity on certain enzymes. nih.gov
Stereoisomers: The 2-methylpiperidine (B94953) core contains a chiral center, leading to the existence of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure isomers can be accomplished through two primary routes:
Chiral Starting Materials: Utilizing enantiomerically pure (R)-2-methylpiperidine or (S)-2-methylpiperidine as starting materials in the sulfonylation reaction with benzylsulfonyl chloride provides direct access to the corresponding (R)- or (S)-1-(benzylsulfonyl)-2-methylpiperidine.
Chiral Resolution: Synthesizing the racemic mixture of this compound and then separating the enantiomers using techniques such as chiral chromatography or classical resolution with a chiral acid, like d- or l-10-camphorsulfonic acid, is another viable method. nih.gov
The stereochemistry often has a profound impact on biological function. For example, in a study of methyl-substituted cyclohexylpiperidines, the (-)-trans isomer was found to be nine times more potent in vitro than the (+)-trans isomer, highlighting the ability of biological targets to discriminate between enantiomers. nih.gov
| Isomer Type | Compound Name | Synthetic Precursor | Rationale for Synthesis |
| Positional | 1-(Benzylsulfonyl)-3-methylpiperidine | 3-Methylpiperidine | To evaluate the effect of the methyl group at the 3-position on molecular conformation and target binding. |
| Positional | 1-(Benzylsulfonyl)-4-methylpiperidine | 4-Methylpiperidine | To assess the impact of a symmetrically positioned methyl group on activity and physical properties. |
| Stereoisomer | (R)-1-(Benzylsulfonyl)-2-methylpiperidine | (R)-2-Methylpiperidine | To isolate and study the biological activity of the R-enantiomer. |
| Stereoisomer | (S)-1-(Benzylsulfonyl)-2-methylpiperidine | (S)-2-Methylpiperidine | To isolate and study the biological activity of the S-enantiomer and determine enantioselectivity at the target. |
Functional Group Interconversions on the Benzyl (B1604629) Moiety
Modifying the electronic and steric properties of the benzyl group can fine-tune the molecule's interaction with its biological target. This is typically achieved by introducing various substituents onto the phenyl ring. Standard organic chemistry reactions can be employed to generate a diverse set of analogs.
Common transformations include:
Electrophilic Aromatic Substitution: Halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), or Friedel-Crafts acylation/alkylation can introduce a range of functional groups. A nitro group, for example, can subsequently be reduced to an amine, which can be further derivatized.
Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be used on a halogenated precursor to introduce new aryl, alkyl, or amino groups.
The rationale for these modifications is to explore interactions within a target's binding pocket. For instance, adding a hydrogen bond donor/acceptor (like -OH or -NH₂) or a halogen (like -F or -Cl) can probe for specific polar or halogen bonding interactions. Research on similar sulfonamides showed that replacing a chlorine atom with fluorine, or shifting its position on the ring, could significantly alter inhibitory activity and selectivity profiles. nih.gov
| Reaction Type | Reagents | Functional Group Introduced | Rationale |
| Nitration | HNO₃, H₂SO₄ | -NO₂ (ortho, para) | Introduce a strong electron-withdrawing group; precursor for an amino group. |
| Halogenation | Br₂, FeBr₃ | -Br (ortho, para) | Introduce a halogen for steric bulk and potential halogen bonding; handle for cross-coupling. |
| Reduction | H₂, Pd/C or SnCl₂ | -NH₂ (from -NO₂) | Introduce a hydrogen bond donor and a basic center; site for further derivatization. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | Explore effects of extended aromatic systems on π-π stacking or hydrophobic interactions. |
Modifications of the Sulfonyl Linker and its Substituents
The sulfonyl group is a key structural feature, acting as a stable and effective hydrogen bond acceptor. However, for academic exploration, modifying this linker can reveal important insights into the structural requirements for activity.
Strategies for modification include:
Sulfonamide/Sulfamate Switch: Replacing the benzylsulfonyl group with a benzylsulfamoyl group (by reacting 2-methylpiperidine with a benzylsulfamoyl chloride) changes the linker from -SO₂-C to -SO₂-N. This alteration can impact the geometry and electronic properties of the connection to the benzyl moiety. nih.gov
Oxidation State Modification: Although synthetically challenging, reduction of the sulfonyl group to a sulfoxide (B87167) (-SO-) or sulfide (B99878) (-S-) linker would drastically alter the geometry and hydrogen-bonding capacity of this part of the molecule.
Bioisosteric Replacement: The sulfonamide group can sometimes be replaced by other bioisosteres, such as a reverse amide or a ketone, to probe the necessity of the tetrahedral geometry and hydrogen-bonding characteristics of the sulfonyl group.
These modifications are less common but are valuable in academic settings for defining the essential pharmacophoric elements of the molecule.
Development of Hybrid Molecules Incorporating the 2-Methylpiperidine Core
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create compounds with dual or synergistic modes of action, improved selectivity, or the ability to overcome drug resistance. nih.gov The 2-methylpiperidine core can serve as a scaffold onto which other biologically active moieties are attached.
Probing Structural Requirements for Specific Molecular Interactions through Systematic Analog Synthesis
The ultimate goal of the derivatization strategies outlined above is to conduct systematic SAR studies. By synthesizing a library of analogs and evaluating their biological activity, researchers can deduce the key molecular interactions responsible for the compound's function. nih.gov
This process involves:
Establishing a Baseline: The activity of the parent compound, this compound, is measured.
Systematic Modification: Analogs from sections 8.1-8.4 are synthesized, where only one feature of the molecule is changed at a time (e.g., moving the methyl group, adding a substituent to the benzyl ring).
Biological Evaluation: The activity of each analog is measured in the same assay.
Data Analysis: By comparing the activities of the analogs to the parent compound, a model of the SAR can be built.
For instance, if the (S)-enantiomer is significantly more active than the (R)-enantiomer, it indicates a specific stereochemical requirement at the binding site. nih.gov If adding a hydroxyl group at the para-position of the benzyl ring increases activity, it suggests the presence of a hydrogen bond donor in that region of the target protein. nih.gov Computational methods, such as molecular docking, can be used alongside synthesis to predict how analogs might interact with a target protein, guiding the design of new and more informative compounds. nih.govacs.org
| Structural Modification | Rationale / Hypothesis | Potential Impact on Interaction |
| Methyl group shift (2 -> 4) | The 2-methyl group causes steric hindrance; a 4-methyl group may improve binding. | Altered fit in a hydrophobic pocket; potential loss or gain of van der Waals interactions. |
| Add p-fluoro to benzyl | Introduce a potential halogen bond acceptor or alter electronics. | Formation of a specific halogen bond with the target protein; increased binding affinity. |
| Add p-amino to benzyl | Introduce a hydrogen bond donor. | Formation of a new hydrogen bond with a key residue (e.g., Asp, Glu); increased potency. nih.gov |
| Convert (R)- to (S)-isomer | The binding pocket is stereoselective. | One enantiomer will fit optimally, while the other will have a steric clash, leading to a large difference in activity. |
Future Research Directions and Unexplored Avenues in N Sulfonylpiperidine Chemistry
Exploration of Novel Synthetic Pathways to Chiral N-Sulfonylpiperidines
The biological activity of piperidine (B6355638) derivatives is often highly dependent on their stereochemistry. Consequently, a primary focus of future research will be the development of more efficient and highly stereoselective methods for accessing chiral N-sulfonylpiperidines. While classical approaches exist, there is considerable room for improvement in terms of atom economy, catalyst efficiency, and substrate scope.
Emerging strategies are moving towards the integration of different catalytic modes to achieve unprecedented levels of control. One promising avenue is the development of hybrid bio-organocatalytic cascades. nih.gov These one-pot processes could utilize a transaminase to generate a chiral amine intermediate, which is then intercepted by an organocatalyst (like proline) to trigger a stereoselective Mannich reaction, assembling the piperidine core with high enantiopurity. This biomimetic approach offers a green and efficient alternative to traditional multi-step syntheses.
Furthermore, transition metal-catalyzed asymmetric hydrogenation and related reductive processes continue to evolve. nih.gov A rhodium-catalyzed reductive transamination, for instance, allows for the preparation of various chiral piperidines from simple pyridinium (B92312) salts by introducing a chiral primary amine under reducing conditions, thereby inducing chirality on the ring with excellent selectivity. dicp.ac.cn Diversity-Oriented Synthesis (DOS) presents another powerful strategy, enabling the creation of libraries of all possible stereoisomers of complex piperidines through modular assembly, providing comprehensive structure-activity relationship (SAR) data. nih.gov These advanced methodologies represent the future of chiral N-sulfonylpiperidine synthesis, promising access to a wider range of structurally complex and stereochemically pure compounds. researchandmarkets.comchiralpedia.com
| Method | Description | Potential Advantages |
| Hybrid Bio-Organocatalysis | A one-pot cascade reaction combining an enzyme (e.g., transaminase) for initial chiral induction with an organocatalyst for subsequent ring formation. nih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). chiralpedia.com |
| Asymmetric Reductive Transamination | A rhodium-catalyzed process that converts pyridinium salts into chiral piperidines using a chiral primary amine to induce stereochemistry during the reduction. dicp.ac.cn | Excellent diastereo- and enantioselectivity, broad functional group tolerance, avoids the use of hydrogen gas. dicp.ac.cn |
| Diversity-Oriented Synthesis (DOS) | A modular strategy, such as Type II Anion Relay Chemistry (ARC), to systematically generate all possible stereoisomers of a polysubstituted piperidine scaffold. nih.gov | Enables comprehensive exploration of stereochemistry-activity relationships; provides access to otherwise difficult-to-synthesize isomers. nih.gov |
| Organocatalytic Domino Reactions | A process using a chiral organocatalyst (e.g., protected prolinol) to initiate a cascade of reactions (e.g., Michael addition/aminalization) to form polysubstituted piperidines. acs.org | Forms multiple stereocenters in a single step with high enantioselectivity; avoids the use of metals. acs.org |
Application of Advanced Photoredox and Electrocatalysis in Synthesis
In line with the principles of green chemistry, future synthetic efforts will increasingly employ photoredox and electrocatalysis to construct and functionalize the N-sulfonylpiperidine scaffold. chiralpedia.com These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with unique reactivity that is inaccessible through traditional thermal methods. acs.orgresearchgate.net
Photoredox catalysis has emerged as a powerful tool for C–H functionalization. For a pre-formed scaffold like 1-(benzylsulfonyl)-2-methylpiperidine, this technology could enable the direct arylation of α-amino C–H bonds. nih.gov Such a reaction would proceed through a radical intermediate, and future work will focus on controlling the diastereoselectivity of these transformations, particularly for complex piperidines with pre-existing stereocenters. nih.gov Photoredox catalysis can also be used in the construction of the sulfonyl moiety itself, for instance, through the capture of SO₂ surrogates like bis(piperidine) sulfur dioxide (PIPSO) to generate sulfones. nih.gov
Electrosynthesis offers a reagent-free method for cyclization and substitution reactions. nih.gov Flow electrochemistry, in particular, provides a scalable and efficient means to generate key intermediates. soton.ac.uksoton.ac.uk For example, the anodic methoxylation of an N-formylpiperidine in a microfluidic electrolysis cell can generate a precursor to an N-formyliminium ion, which then allows for the introduction of various carbon nucleophiles at the 2-position of the piperidine ring. soton.ac.uksoton.ac.uk Electroreductive cyclization of imines with dihaloalkanes in a flow microreactor is another promising route to building the piperidine core itself, avoiding toxic reagents and elevated temperatures. nih.gov The application of these advanced energy-driven methods will be critical for developing more sustainable and efficient syntheses of this compound and its derivatives.
| Technique | Application in N-Sulfonylpiperidine Synthesis | Key Advantages |
| Photoredox Catalysis | Diastereoselective α-amino C–H arylation of substituted piperidines; nih.gov construction of sulfonyl groups via SO₂ capture. nih.gov | Mild reaction conditions, high functional group tolerance, unique reactivity via radical intermediates. acs.orgnih.gov |
| Flow Electrosynthesis | Anodic α-methoxylation to create precursors for C-2 substitution; soton.ac.uksoton.ac.uk electroreductive cyclization to form the piperidine ring. nih.gov | Scalable, efficient, avoids hazardous reagents, precise reaction control. nih.govsoton.ac.uk |
Detailed Mechanistic Investigations of Complex Reactions Involving the Compound
A significant frontier in N-sulfonylpiperidine chemistry is the transition from discovering new reactions to achieving a deep, predictive understanding of their mechanisms. For complex transformations, such as diastereoselective additions or rearrangements involving this compound, a detailed mechanistic picture is often lacking. Future research must focus on elucidating the transition states, key intermediates, and the precise role of catalysts and reagents in determining reaction outcomes and stereoselectivity.
This will involve a combination of experimental and computational approaches. Experimental studies could employ kinetic analysis and in-situ reaction monitoring (e.g., via NMR spectroscopy) to identify reactive intermediates. For example, in reactions involving ylide formation, understanding whether the process is concerted or stepwise is crucial for controlling chirality transfer and predicting product ratios. chemrxiv.org Computational studies using Density Functional Theory (DFT) will be invaluable for mapping potential energy surfaces, calculating activation barriers for competing pathways, and rationalizing observed stereochemical outcomes. nih.gov Such investigations can clarify the non-covalent interactions between a substrate, catalyst, and reagents that govern selectivity. A thorough mechanistic understanding is essential for optimizing existing reactions and for the rational design of new, more efficient, and highly selective synthetic methods for this class of compounds.
Development of Advanced Computational Models for Precise Interaction Prediction
As N-sulfonylpiperidines are primarily of interest for their potential biological activity, understanding how they interact with protein targets at a molecular level is paramount. The next generation of research will heavily rely on advanced computational modeling to predict and analyze these interactions with high precision, thereby accelerating the drug discovery process. nih.govfrontiersin.org
While traditional docking methods provide a static snapshot of binding, future efforts will increasingly utilize more sophisticated techniques like molecular dynamics (MD) simulations. researchgate.net MD simulations can model the dynamic behavior of the ligand-protein complex over time, accounting for protein flexibility and the presence of water molecules, which provides a more realistic picture of the binding event and allows for the calculation of binding free energies. frontiersin.orgresearchgate.net
| Computational Method | Application for N-Sulfonylpiperidines | Predicted Outcome/Insight |
| Molecular Docking | Predicts the preferred binding orientation of a ligand within a protein's active site. | Binding pose, identification of key interacting residues (e.g., hydrogen bonds, hydrophobic contacts). frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the ligand-protein complex over time. | Binding stability, conformational changes, calculation of binding free energy, role of solvent. researchgate.net |
| Machine Learning (ML) / AI | Uses algorithms trained on large datasets to predict properties and interactions. | Prediction of binding affinity (pIC₅₀), identification of potential off-targets, generation of novel structures with desired properties. nih.gov |
Role of this compound and its Analogs as Chemical Probes in Biological Systems (In Vitro)
Beyond their potential as therapeutic leads, this compound and its analogs represent a promising scaffold for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target (e.g., an enzyme or receptor), allowing researchers to study its function in biological systems in vitro. nih.gov
Future research should focus on designing and synthesizing derivatives of the core scaffold that are optimized for this purpose. This involves creating analogs with high potency and selectivity for a single target. Further modifications could include the incorporation of a "handle" for downstream applications, such as a biotin (B1667282) tag for affinity purification of the target protein or a fluorescent dye for visualizing its subcellular localization. Sulfonyl fluoride-containing probes, for example, have been successfully developed to covalently engage specific residues in protein targets, providing powerful tools for chemical biology.
Given that N-sulfonylpiperidine structures have been identified as inhibitors of specific enzymes, a logical future direction is to develop a library of analogs of this compound and screen them against various enzyme classes (e.g., kinases, proteases) or protein-protein interaction targets. acs.org The identification of a potent and selective interaction would validate a new target and provide a starting point for developing a dedicated chemical probe. These probes would be invaluable tools for dissecting complex biological pathways and validating new targets for drug discovery. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(Benzylsulfonyl)-2-methylpiperidine in laboratory settings?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:
Alkylation : Introduce the methyl group at the 2-position of piperidine using methyl iodide under basic conditions.
Sulfonylation : React the intermediate with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the benzylsulfonyl moiety.
Key considerations:
Q. How should researchers handle and store this compound to ensure safety?
Methodological Answer:
- Handling : Use nitrile gloves, safety goggles, and lab coats. Perform reactions in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
Q. What spectroscopic methods are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, benzylsulfonyl at N1). Key peaks:
- Methyl group: δ ~1.2–1.4 ppm (¹H).
- Piperidine protons: δ ~2.5–3.5 ppm (¹H).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~280–300 Da).
- FTIR : Confirm sulfonyl group via S=O stretching vibrations (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound during multi-step synthesis?
Methodological Answer:
- Stepwise Monitoring : Use TLC or HPLC after each step to assess reaction completion (e.g., monitor alkylation with iodine vapor).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation kinetics.
- Workup : Neutralize acidic byproducts with aqueous NaHCO₃ to prevent decomposition .
Q. How do structural modifications at the sulfonyl or benzyl groups influence the compound's pharmacokinetic properties?
Methodological Answer:
- Sulfonyl Modifications : Replace benzyl with electron-withdrawing groups (e.g., p-nitrobenzyl) to enhance metabolic stability.
- Benzyl Modifications : Fluorination at the benzyl para position increases lipophilicity (logP ↑), improving blood-brain barrier penetration.
- Experimental Validation :
Q. What methodologies are effective in resolving conflicting data regarding the compound's mechanism of action?
Methodological Answer:
- Comparative Studies : Use analogs (e.g., 1-(2-chlorobenzoyl)-2-methylpiperidine) to isolate structural contributors to activity .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines to identify tissue-specific effects.
- Data Triangulation : Cross-reference NMR, crystallography, and molecular docking to validate binding modes .
Q. How can researchers address discrepancies in reported biological activities of this compound?
Methodological Answer:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., higher anticancer activity in derivatives with para-substituted benzyl groups) .
Data Analysis and Experimental Design
Q. What advanced chromatographic techniques are recommended for resolving co-eluting impurities?
Methodological Answer:
Q. How should researchers design in vivo studies to evaluate the neuropharmacological potential of this compound?
Methodological Answer:
- Model Selection : Use transgenic mice for Alzheimer’s disease to assess acetylcholinesterase inhibition.
- Dosing Regimen : Administer 10–50 mg/kg intraperitoneally, with plasma sampling at 0, 1, 4, 8, and 24 hours.
- Endpoint Analysis : Quantify brain penetrance via LC-MS/MS and correlate with behavioral outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
